Benzene, (2,2-dimethoxypropyl)-

Description

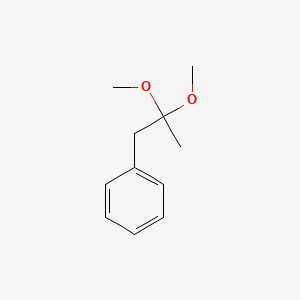

Benzene, (2,2-dimethoxypropyl)- (CAS: 84145-55-1) is an aromatic compound with the molecular formula C₁₅H₂₄O₂ and a molecular weight of 236.35 g/mol. Structurally, it features a benzene ring substituted with a tert-butyl group at the 4-position and a 3,3-dimethoxypropyl group at the 1-position. The dimethoxypropyl substituent introduces oxygen atoms, increasing polarity compared to purely hydrocarbon-substituted benzene derivatives. This compound is relevant in organic synthesis and materials science due to its unique electronic and steric properties .

Properties

CAS No. |

26163-01-9 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

2,2-dimethoxypropylbenzene |

InChI |

InChI=1S/C11H16O2/c1-11(12-2,13-3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |

InChI Key |

YRETYEMOQLHTLP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1)(OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Benzene Derivatives

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Benzene, (2,2-dimethoxypropyl)- | 84145-55-1 | C₁₅H₂₄O₂ | 236.35 | 1-(3,3-dimethoxypropyl), 4-tert-butyl |

| Benzene, (2,2-dimethylpropyl)- | 1007-26-7 | C₁₁H₁₆ | 148.24 | Neopentyl (2,2-dimethylpropyl) |

| Benzene, (2-methylpropyl)- | 538-93-2 | C₁₀H₁₄ | 134.22 | Isobutyl (2-methylpropyl) |

| Benzene, 1-methyl-2,3,4,5-tetrapropyl | 262860-66-2 | C₁₉H₃₂ | 260.46 | Multiple propyl substituents |

Key Observations :

- Polarity : The dimethoxypropyl group in the target compound increases polarity compared to neopentylbenzene (C₁₁H₁₆) and isobutylbenzene (C₁₀H₁₄), which lack oxygen atoms. This impacts solubility in polar solvents and chromatographic retention .

- Steric Effects : The tert-butyl group in the target compound introduces significant steric hindrance, similar to neopentylbenzene. However, the dimethoxypropyl group may reduce steric bulk compared to fully alkylated derivatives like 1-methyl-2,3,4,5-tetrapropylbenzene .

Chromatographic Behavior

Table 2: Gas Chromatography Retention Indices (RI)

| Compound Name | Kovats RI (Nonpolar Column) | Van Den Dool & Kratz RI | Temperature Gradient (°C/min) | Reference Study |

|---|---|---|---|---|

| Benzene, (2,2-dimethylpropyl)- | 1173.2 | 1176.8 | 2.5 | Zenkevich et al. (2011) |

| Benzene, (2-methylpropyl)- | 1024.5 (estimated) | Not reported | 3.0 | Haynes & Pitzer (1985) |

Key Observations :

- Retention Time: Neopentylbenzene (C₁₁H₁₆) exhibits a higher Kovats RI (1173.2) than isobutylbenzene (estimated ~1024.5), reflecting its bulkier substituent and stronger nonpolar interactions . The target compound’s dimethoxypropyl group likely results in intermediate retention due to polar interactions with the stationary phase.

- Method Variability : Retention indices vary with temperature gradients and column types, as seen in studies by Zenkevich (2011) and Haynes (1985) .

Thermodynamic and Reaction Data

Table 3: Thermodynamic Properties of Isobutylbenzene Derivatives

| Reaction | ΔrH° (kJ/mol) | Method | Reference Study |

|---|---|---|---|

| H₂ + C₁₀H₁₂ → C₁₀H₁₄ (Isobutylbenzene) | -119 ± 0.8 | Calorimetry | Rogers & McLafferty (1971) |

Key Observations :

- Hydrogenation Stability : Isobutylbenzene (C₁₀H₁₄) shows a highly exothermic hydrogenation enthalpy (ΔrH° = -119 kJ/mol), indicating thermodynamic stability in its unsaturated precursor form . Comparable data for the target compound is unavailable, but its oxygenated substituents may reduce exothermicity due to resonance stabilization of the aromatic ring.

Research Implications and Limitations

- Comparisons rely on extrapolation from structurally related compounds.

- Functional Group Impact: The dimethoxypropyl group likely enhances solubility in polar solvents (e.g., ethanol or acetone) compared to neopentylbenzene, which is more hydrophobic .

- Synthetic Applications: This compound’s steric and electronic profile makes it a candidate for designing ligands in catalysis or monomers in polymer chemistry, analogous to tert-butyl-substituted aromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.